chemical structure and properties of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole
chemical structure and properties of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole
An In-depth Technical Guide to 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole: Structure, Properties, and Therapeutic Potential
Executive Summary
This technical guide provides a comprehensive analysis of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole, a novel heterocyclic compound with significant potential in medicinal chemistry. The indazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its ability to act as a bioisostere of indole and engage in critical hydrogen bonding interactions with biological targets.[1] The introduction of a 5-nitro group is a key feature, often associated with bioreductive activation that imparts antimicrobial and antiparasitic properties.[2][3] This guide, intended for researchers and drug development professionals, synthesizes data from structurally related analogs to predict the physicochemical properties, propose a robust synthetic route, and explore the potential biological activities of this specific molecule. We will delve into the mechanistic rationale behind synthetic choices, outline detailed experimental protocols, and discuss its potential as an antiparasitic agent or kinase inhibitor, all while emphasizing safe laboratory handling practices.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern drug discovery.[4][5] Its derivatives exhibit an exceptionally broad spectrum of biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial effects.[3][5][6] The thermodynamic stability of the 1H-indazole tautomer makes it a frequent target for synthetic derivatization.[3] The scaffold's utility is exemplified by drugs like Benzydamine (an anti-inflammatory agent) and Axitinib (a tyrosine kinase inhibitor), highlighting its versatility in targeting diverse disease pathways.[1][4] The compound of interest, by functionalizing the 3-position with a substituted benzyloxy group and incorporating a 5-nitro moiety, represents a strategic design to explore novel therapeutic applications.
Molecular Profile of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole
A thorough understanding of a compound's structure and physicochemical properties is fundamental to predicting its behavior in both chemical and biological systems.
Chemical Structure
The molecule consists of a 5-nitro-1H-indazole core, which is ether-linked at the C3 position to a 2-fluorobenzyl group. The fluorine substitution on the benzyl ring can modulate electronic properties and metabolic stability.
Caption: Chemical structure of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole.
Predicted Physicochemical Properties
While experimental data for this specific molecule is not publicly available, its properties can be reliably predicted based on its structure and data from close analogs. The table below presents key computed and estimated values.
| Property | Value | Source/Basis |
| Molecular Formula | C₁₄H₁₀FN₃O₃ | Calculated |
| Molecular Weight | 287.25 g/mol | Calculated |
| CAS Number | Not assigned | Novel Compound |
| Appearance | White to pale yellow solid | Inferred from analogs[7] |
| Predicted logP | ~3.5 - 4.0 | Estimated from analogs[8] |
| Polar Surface Area (PSA) | 76.86 Ų | Calculated |
| H-Bond Donors | 1 (Indazole N-H) | Calculated |
| H-Bond Acceptors | 5 (Oxygens, Nitrogens) | Calculated |
Proposed Synthesis and Mechanistic Rationale
The synthesis of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole can be achieved through a logical and efficient pathway. This section details a proposed synthetic protocol, underpinned by established chemical principles.
Retrosynthetic Analysis
A logical retrosynthetic disconnection at the C3-ether bond points to two key starting materials: a nucleophilic indazole precursor and an electrophilic benzyl halide. This approach simplifies the synthesis to a well-understood O-alkylation reaction.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Step-by-Step Synthesis Protocol
This protocol describes the O-alkylation of 5-nitro-1H-indazol-3(2H)-one with 2-fluorobenzyl bromide.
Step 1: O-Alkylation Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-nitro-1H-indazol-3(2H)-one (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of indazole).
-
Stir the suspension at room temperature until the starting material is partially dissolved.
-
Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the mixture. The base deprotonates the indazole, forming the nucleophilic indazolate anion.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add 2-fluorobenzyl bromide (1.1 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Step 2: Work-up and Extraction
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing cold deionized water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification and Characterization
-
Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole as a solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Causality Behind Experimental Choices
-
Choice of Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the indazole without causing unwanted side reactions. Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions.
-
Choice of Solvent: DMF is an ideal polar aprotic solvent for this Sₙ2 reaction. It effectively dissolves the indazolate salt and the alkyl halide, promoting a favorable reaction rate.
-
Reaction Temperature: Gentle heating (60-70 °C) is employed to accelerate the reaction rate without promoting decomposition of the starting materials or product.
Predicted Biological Activity and Therapeutic Potential
The structural motifs of 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole suggest several promising avenues for biological activity.
Antiparasitic and Antimicrobial Activity
The 5-nitro group is a critical pharmacophore for antiparasitic and antimicrobial activity. In anaerobic environments, such as those found in protozoa like Trypanosoma cruzi and Leishmania, the nitro group can undergo bioreductive activation by nitroreductase enzymes.[2] This process generates cytotoxic nitro radical anions that damage cellular macromolecules like DNA, leading to cell death.[2] This mechanism provides selectivity, as the required enzymes are often absent in mammalian host cells.[2] Numerous studies on related 3-alkoxy-5-nitroindazoles have confirmed potent activity against various protozoa.[3][6][9][10][11]
Table of Biological Activity for Structural Analogs
| Compound Class | Target Organism/Cell Line | Reported Activity (IC₅₀) | Reference |
| 3-Alkoxy-1-alkyl-5-nitroindazoles | Trypanosoma cruzi | Sub-micromolar to low micromolar | [6][9][10] |
| 3-Alkoxy-1-benzyl-5-nitroindazoles | Leishmania spp. | Low micromolar | [3] |
| 5-Nitroindazole Derivatives | Acanthamoeba castellanii | IC₅₀ < 5 µM | [11] |
| 5-Nitroindazole Derivatives | TK-10, HT-29 (Tumor Lines) | Moderate activity | [9][10] |
Potential as a Kinase Inhibitor
The indazole ring is a well-known "hinge-binding" motif in many kinase inhibitors.[1] It mimics the purine core of ATP and can form key hydrogen bonds with the kinase hinge region. While the 3-oxy substituent may alter this binding mode, the core scaffold suggests that the compound could be explored for activity against various protein kinases implicated in cancer and inflammatory diseases.
Caption: A generalized workflow for evaluating biological activity.
Safety, Handling, and Storage
As a novel chemical entity, 3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole should be handled with care, following standard laboratory safety protocols for potentially hazardous chemicals.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7][12][13] Work should be conducted in a well-ventilated chemical fume hood.[14]
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust.[15] Wash hands thoroughly after handling.[12]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from direct sunlight and oxidizing agents.[7][14]
-
First Aid:
Conclusion and Future Directions
3-((2-Fluorobenzyl)oxy)-5-nitro-1H-indazole is a promising, yet unexplored, molecule. Based on strong evidence from structurally related compounds, it is predicted to possess significant antiparasitic properties, driven by the bioreductive activation of its 5-nitro group. The proposed synthetic route via Williamson ether synthesis offers a reliable method for its preparation.
Future research should focus on the practical synthesis and rigorous characterization of this compound. Following its successful synthesis, a comprehensive biological evaluation is warranted, including in vitro screening against a panel of protozoan parasites and a broad range of protein kinases. These studies will be crucial in validating its therapeutic potential and paving the way for further lead optimization and drug development efforts.
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Acta Tropica. (2022, May 23). Effectiveness of 5-nitroindazole derivatives against Acanthamoeba castellanii. [Link]
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